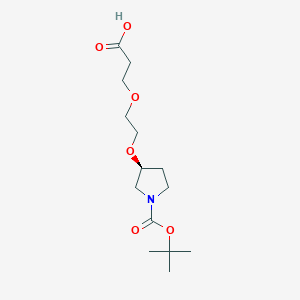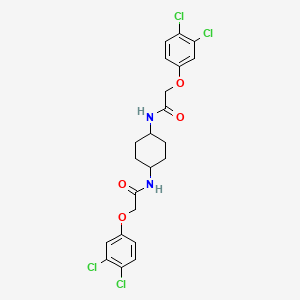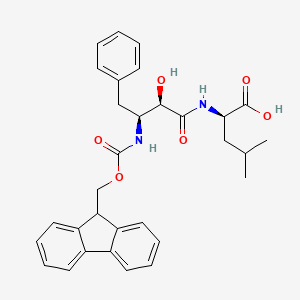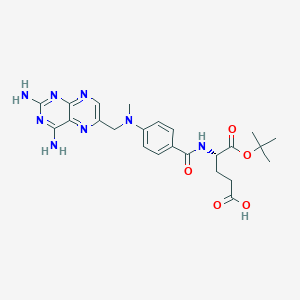
Boc-Pyrrolidine-PEG2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Pyrrolidine-PEG2-COOH is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . The compound has a molecular weight of 303.35 g/mol and the chemical formula C14H25NO6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pyrrolidine-PEG2-COOH typically involves the protection of pyrrolidine with a Boc (tert-butoxycarbonyl) group, followed by the attachment of a PEG2 (two ethylene glycol units) spacer and a carboxyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Pyrrolidine-PEG2-COOH can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to expose the amine group, which can then participate in further reactions.
Coupling Reactions: The carboxyl group can react with amines to form amide bonds, commonly used in peptide synthesis.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents like trifluoroacetic acid (TFA) are commonly used.
Major Products Formed
The major products formed from these reactions include various PROTAC molecules designed for targeted protein degradation .
Scientific Research Applications
Boc-Pyrrolidine-PEG2-COOH is widely used in scientific research, particularly in the development of PROTACs
Mechanism of Action
The mechanism of action of Boc-Pyrrolidine-PEG2-COOH involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG2-COOH: Another PEG-based linker with similar properties but different functional groups.
NH2-PEG-COOH: A PEG linker with amino and carboxyl groups, used for cross-linking applications.
Uniqueness
Boc-Pyrrolidine-PEG2-COOH is unique due to its specific structure, which includes a pyrrolidine ring and a Boc-protected amine. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of PROTACs .
Properties
Molecular Formula |
C14H25NO6 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-[2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(10-15)20-9-8-19-7-5-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
VTRQDVMIEGGHBX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCOCCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)


![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)


![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)


